1,4-bis{2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperazine
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Overview
Description
1,4-BIS({2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHYL})PIPERAZINE is a complex organic compound that features a piperazine core substituted with two 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-BIS({2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHYL})PIPERAZINE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the diphenyl groups, and the attachment of the sulfanyl and ethyl groups to the piperazine core. Common reagents used in these reactions include triazole precursors, diphenyl compounds, and sulfanyl reagents. The reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1,4-BIS({2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHYL})PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring and diphenyl groups can be reduced under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The ethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives, diphenylmethane derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1,4-BIS({2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHYL})PIPERAZINE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or luminescent properties.
Mechanism of Action
The mechanism of action of 1,4-BIS({2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHYL})PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and diphenyl groups can interact with hydrophobic pockets in proteins, while the sulfanyl groups can form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-BIS({2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHYL})PIPERIDINE: Similar structure but with a piperidine core instead of piperazine.
1,4-BIS({2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHYL})MORPHOLINE: Similar structure but with a morpholine core.
Uniqueness
1,4-BIS({2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHYL})PIPERAZINE is unique due to its specific combination of functional groups and the piperazine core, which provides distinct chemical and biological properties compared to its analogs. The presence of the triazole ring and diphenyl groups enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C36H36N8S2 |
---|---|
Molecular Weight |
644.9 g/mol |
IUPAC Name |
1,4-bis[2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]piperazine |
InChI |
InChI=1S/C36H36N8S2/c1-5-13-29(14-6-1)33-37-39-35(43(33)31-17-9-3-10-18-31)45-27-25-41-21-23-42(24-22-41)26-28-46-36-40-38-34(30-15-7-2-8-16-30)44(36)32-19-11-4-12-20-32/h1-20H,21-28H2 |
InChI Key |
WBWMKGPSKDHZQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)CCSC5=NN=C(N5C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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